Cholesterol isobutyrate

Overview

Description

Cholesterol isobutyrate (CI) is a type of saturated fatty acid that is commonly found in animal and vegetable fats. It is a major component of cell membranes and is also found in some dietary supplements. CI is important for the regulation of cholesterol levels in the body and can have beneficial effects on cardiovascular health.

Scientific Research Applications

Cholesterol Research History : Cholesterol research has significantly advanced our understanding of cholesterol biosynthesis and its role in health. Key discoveries include the elucidation of cholesterol's structure, the role of squalene as a precursor of cholesterol, and the evolutionary advantage of cholesterol over other sterols (Vance & Van den bosch, 2000).

LDL Cholesterol Lowering : Studies have shown that lowering low-density lipoprotein (LDL) cholesterol significantly reduces the risk of atherosclerosis and cardiovascular diseases. This has been achieved through drugs and dietary interventions (Pedersen, 2016).

Hypolipidemic Agents : Research has focused on the development of hypolipidemic agents, such as phenolic ethers and isobutyric acid derivatives, which have shown potential in reducing plasma cholesterol levels (Hess, Maier, & Stäubli, 1969); (Morishita et al., 1988).

Cholesterol and Alzheimer's Disease : The metabolism of cholesterol is linked to Alzheimer's disease neuropathology. The role of statins in inhibiting cholesterol and isoprenoid biosynthesis is under investigation as a potential therapeutic approach for Alzheimer's disease (Cole & Vassar, 2006).

Cholesterol in Cancer Therapy : Altered cholesterol metabolism in cancer cells has been identified as a potential target for pharmacological intervention. Cancer cells often reprogram cholesterol metabolism to support their growth, presenting opportunities for therapeutic strategies (Giacomini et al., 2021).

Future Directions

The field of cholesterol research is constantly evolving, with a shift towards personalized approaches to cholesterol treatment. This includes the development of new drugs for specific populations, recent research on weight loss in obese mice, understanding genetic variants in cholesterol metabolism, and more .

Mechanism of Action

Target of Action

Cholesterol isobutyrate, like other cholesterol derivatives, primarily targets cells in the body that have a role in lipid metabolism . These targets include liver cells, which are the major site of cholesterol biosynthesis, lipoprotein production, and low-density lipoprotein (LDL) catabolism .

Mode of Action

For instance, cholesterol is first converted to cholest-4-en-3-one (cholestenone) by the extracellular enzymes 3β-HSD or ChOx, to allow the cholestenone to penetrate the cell barrier .

Biochemical Pathways

This compound may influence several biochemical pathways. Cholesterol, an essential lipid for mammalian cells, can be used as a carbon source by bacteria and as a precursor for steroid hormones in animal cells . The cholesterol C17 side-chain degradation pathways are the committed and rate-limiting steps in the biosynthesis of steroid drugs .

Moreover, gut microbiota may play an important role in cholesterol metabolism . They can change the ratio of free bile acids to conjugated bile acids, ferment dietary fiber to produce short-chain fatty acids (SCFAs) which inhibit cholesterol synthesis, regulate the expression of some genes related to cholesterol metabolism through their metabolites, convert cholesterol to coprostanol, and reduce blood cholesterol by inhibiting the production of lipopolysaccharides (LPS), which increases cholesterol synthesis .

Pharmacokinetics

It is known that the main clinical variable is plasma ldl-cholesterol, which takes 4 to 6 weeks to show a reduction after the start of statin treatment .

Result of Action

It is known that butyrate can affect both pathways of endogenous cholesterol biosynthesis and dietary cholesterol uptake . Butyrate treatment in mice fed a high-fat diet caused a reduction in non-high-density lipoprotein cholesterol (non-HDL-C), low-density lipoprotein cholesterol (LDL-C), and total cholesterol (TC) .

Action Environment

Environmental factors, such as diet and gut microbiota, can influence the action, efficacy, and stability of this compound. The gut microbiota serves as a pivotal mediator between diet and human health . Alterations in gut microbiota composition and increased gut permeability accompany lifestyle-associated disorders . These changes lead to excessive leakage of gut metabolites into the circulation .

Biochemical Analysis

Biochemical Properties

Cholesterol isobutyrate, like cholesterol, may interact with various enzymes, proteins, and other biomoleculesIt is plausible that it may interact with enzymes involved in lipid metabolism, given its structural similarity to cholesterol .

Cellular Effects

It is reasonable to hypothesize that, like cholesterol, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that cholesterol and its derivatives can have both immediate and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of cholesterol and its derivatives can vary with dosage .

Metabolic Pathways

This compound is likely involved in lipid metabolic pathways, given its structural similarity to cholesterol. It may interact with enzymes or cofactors involved in these pathways, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is known that cholesterol and its derivatives can be localized to specific compartments or organelles within the cell .

properties

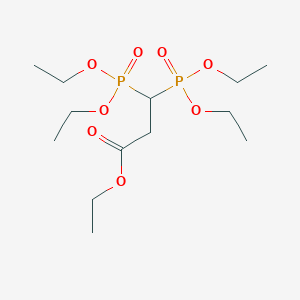

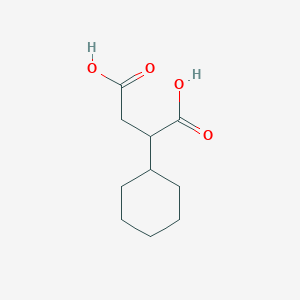

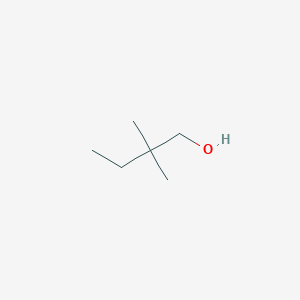

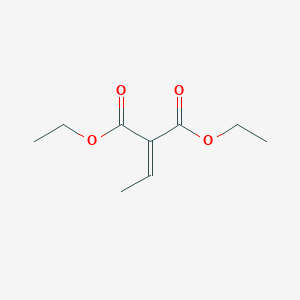

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O2/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-23-19-24(33-29(32)21(3)4)15-17-30(23,6)28(25)16-18-31(26,27)7/h11,20-22,24-28H,8-10,12-19H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUPGXQPWDWTPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Dimethylamino)propoxy]aniline](/img/structure/B72349.png)